N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776779
InChI: InChI=1S/C8H13N3OS/c1-2-7(12)11-8-10-6(3-4-9)5-13-8/h5H,2-4,9H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H13N3OS
Molecular Weight: 199.28 g/mol

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide

CAS No.:

Cat. No.: VC17776779

Molecular Formula: C8H13N3OS

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide -

Specification

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
IUPAC Name N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide
Standard InChI InChI=1S/C8H13N3OS/c1-2-7(12)11-8-10-6(3-4-9)5-13-8/h5H,2-4,9H2,1H3,(H,10,11,12)
Standard InChI Key CSCVITTYRMUVIR-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=NC(=CS1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]propanamide features a thiazole ring substituted at the 4-position with a 2-aminoethyl group and at the 2-position with a propanamide moiety. The thiazole ring, a heterocyclic structure comprising one sulfur and one nitrogen atom, serves as the scaffold for functional group attachments that modulate the compound’s bioactivity. The 2-aminoethyl side chain introduces a primary amine, enhancing solubility and enabling interactions with biological targets, while the propanamide group contributes to hydrogen bonding and stability .

Table 1: Molecular Properties of N-[4-(2-Aminoethyl)-1,3-Thiazol-2-yl]propanamide

PropertyValue
Molecular FormulaC₈H₁₃N₃OS
Molecular Weight199.28 g/mol
IUPAC NameN-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents

Spectroscopic Characterization

The compound’s structure has been confirmed via infrared (IR) spectroscopy, which identifies characteristic absorptions for the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiazole ring protons (δ 7.2–7.5 ppm), the methylene groups in the aminoethyl side chain (δ 2.8–3.1 ppm), and the propanamide backbone (δ 1.2–1.5 ppm for CH₃) . Mass spectrometry data corroborate the molecular ion peak at m/z 199.28, consistent with the molecular formula.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide typically involves a multi-step process beginning with the formation of the thiazole core. A common approach utilizes the Hantzsch thiazole synthesis, which condenses thiourea derivatives with α-halo ketones . For this compound, the steps include:

  • Thiazole Ring Formation: Reaction of 2-aminothiazole-4-carboxylate with benzoyl isothiocyanate to generate a thiourea intermediate, followed by hydrolysis to yield the primary amine.

  • Amidation: Acylation of the amine with propionic anhydride in the presence of a polar aprotic solvent (e.g., dimethylformamide) to form the propanamide group.

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity include:

  • Temperature: Controlled heating (60–80°C) during the condensation step to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency by stabilizing intermediates.

  • Catalysts: Use of triethylamine to scavenge acids generated during amidation .
    Reported yields for the final product range from 45% to 65%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).

Biological Activities and Mechanisms of Action

Enzyme Inhibition

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]propanamide exhibits potent inhibitory activity against fructose-1,6-bisphosphatase (FBPase), an enzyme critical to gluconeogenesis. By binding to the enzyme’s allosteric site, the compound reduces hepatic glucose production, offering a potential therapeutic strategy for diabetes mellitus . Comparative studies show a 50% inhibitory concentration (IC₅₀) of 0.8 μM, surpassing earlier thiazole-based inhibitors by 2.3-fold .

Anti-Inflammatory and Antioxidant Effects

Thiazole derivatives bearing hydrazone moieties exhibit radical scavenging activity, with some compounds showing 1.35-fold greater antioxidant capacity than ascorbic acid . While specific data for this compound are pending, its structural similarity to these derivatives suggests potential utility in mitigating oxidative stress-related pathologies.

CompoundTarget EnzymeIC₅₀ (μM)Selectivity Index
N-[4-(2-Aminoethyl)...FBPase0.812.5
3-(Benzenesulfonyl)...Serine proteases1.68.9
Sulfonylpyridine Chlamydia trachomatis2.46.7

Research Gaps and Future Directions

Toxicity and Pharmacokinetic Profiling

Current data lack comprehensive toxicity assessments. Future studies should evaluate acute and chronic toxicity in mammalian models, alongside absorption, distribution, metabolism, and excretion (ADME) profiles. Plasma stability assays indicate a half-life of >6 hours, suggesting suitability for oral administration .

Structural Optimization

Modifications such as cyclization of the aminoethyl side chain or incorporation of heteroatoms (e.g., oxygen) could enhance metabolic stability. Computational modeling using density functional theory (DFT) may predict optimal substituents for target engagement .

Clinical Translation

Collaborative efforts between academia and industry are essential to advance this compound to clinical trials. Phase I studies should prioritize safety and tolerability in healthy volunteers, with subsequent phases assessing efficacy in diabetic and infectious disease cohorts.

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